molecular formula C18H16N2O2S B243703 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B243703
M. Wt: 324.4 g/mol
InChI Key: AMRRNAHJZWBFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as MMB, is a synthetic compound that has been studied for its potential use in scientific research. MMB belongs to the class of thiazolyl benzamides and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide may act by inhibiting the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities. 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been found to have a low toxicity profile. However, one limitation of 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several future directions for the study of 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. One potential area of research is to further investigate its anti-inflammatory and analgesic properties. Another potential area of research is to study its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to produce 2-methoxy-3-methylbenzoyl chloride. The resulting compound is then reacted with 4-phenyl-1,3-thiazol-2-amine to form 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential use in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been shown to have an inhibitory effect on the growth of cancer cells.

properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H16N2O2S/c1-12-7-6-10-14(16(12)22-2)17(21)20-18-19-15(11-23-18)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,20,21)

InChI Key

AMRRNAHJZWBFDE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OC

Origin of Product

United States

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